molecular formula C19H28N4O2 B5319490 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5319490
M. Wt: 344.5 g/mol
InChI Key: WOACJCKNJOZLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as ABPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABPC belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to have a neuroprotective effect and can protect against neuronal damage caused by oxidative stress. Additionally, this compound has been found to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways. This compound has been found to inhibit the production of inflammatory cytokines and mediators, such as TNF-α and IL-6. This compound also modulates the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound also has a neuroprotective effect and can protect against neuronal damage caused by oxidative stress. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer. Additionally, this compound has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more effective formulations of this compound that can improve its bioavailability. Another area of research is the investigation of the potential role of this compound in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with acetic anhydride and pyridine-2-carboxaldehyde in the presence of a catalyst. The resulting product is this compound, which is obtained by purification and isolation using standard techniques.

properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-15(24)22-11-7-18(8-12-22)23-10-4-5-16(14-23)19(25)21-13-17-6-2-3-9-20-17/h2-3,6,9,16,18H,4-5,7-8,10-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOACJCKNJOZLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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